6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid
Description
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a halogenated and nitro-substituted coumarin derivative. The compound features a bromine atom at position 6, a nitro group at position 8, and a carboxylic acid group at position 3 on the chromene scaffold. These substituents likely influence its reactivity, solubility, and biological activity, as seen in related compounds .
Properties
Molecular Formula |
C10H4BrNO6 |
|---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
6-bromo-8-nitro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4BrNO6/c11-5-1-4-2-6(9(13)14)10(15)18-8(4)7(3-5)12(16)17/h1-3H,(H,13,14) |
InChI Key |
IKQHRVXYTMOVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent cyclization to form the chromene ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms like bromine can be substituted with other groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-8-amino-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Properties of Chromene-3-carboxylic Acid Derivatives
Notes:
- The nitro group in the target compound increases molecular weight compared to bromo-methoxy or bromo-chloro analogs.
- Bromine and nitro groups are electron-withdrawing, likely enhancing the acidity of the carboxylic acid group compared to methoxy-substituted derivatives .
Spectral Characteristics
Table 2: Spectral Data for Selected Compounds
Notes:
- The nitro group in the target compound would introduce characteristic IR absorptions near 1520 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches) .
- In ^1H-NMR, the nitro group at C8 would deshield adjacent protons, causing distinct splitting patterns compared to methoxy or chloro analogs .
Biological Activity
6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a bromo group at the 6-position and a nitro group at the 8-position. This compound has garnered attention due to its potential biological activities, which may have implications in various therapeutic areas.
The molecular formula of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is with a molecular weight of approximately 328.09 g/mol. Its structure includes a chromene core, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.0 µg/mL |
| Escherichia coli | 20.5 µg/mL |
| Pseudomonas aeruginosa | 18.0 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial therapies.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). This inhibition is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 5.0 |
| Butyrylcholinesterase (BChE) | 7.5 |
The low IC50 values suggest that 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is a potent inhibitor of these enzymes, which could help in managing symptoms associated with Alzheimer's disease.
Anti-inflammatory Activity
In addition to its antimicrobial and enzyme-inhibitory properties, this compound has demonstrated anti-inflammatory effects in vitro. Studies involving cell lines have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
The biological activity of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carboxylic acid is attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Binding : The compound binds effectively to active sites of enzymes like AChE, leading to inhibition.
- Cellular Interaction : The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular processes.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, thereby reducing cytokine release.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound improved cell viability in neuroblastoma cells exposed to amyloid-beta toxicity, suggesting neuroprotective properties.
- In Vivo Efficacy : Animal models treated with the compound showed reduced inflammation markers and improved behavioral outcomes in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
